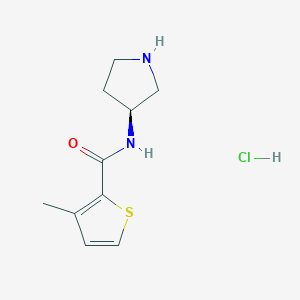
4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BDDTB, and it has shown promising results in various research areas.
作用機序
The mechanism of action of BDDTB is not fully understood, but it is believed to involve the modulation of ion channels. BDDTB has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. BDDTB has also been shown to activate the activity of calcium-activated potassium channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
BDDTB has been shown to have several biochemical and physiological effects. In cancer cells, BDDTB has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurons, BDDTB has been shown to decrease the firing rate and increase the firing precision by modulating the activity of ion channels. BDDTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
BDDTB has several advantages for lab experiments. It is a potent and selective modulator of ion channels, which makes it a valuable tool for studying the role of ion channels in various biological processes. BDDTB is also stable and easy to handle, which makes it suitable for high-throughput screening assays. However, BDDTB has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on biological systems are not well understood. BDDTB also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
将来の方向性
There are several future directions for BDDTB research. One direction is to study the long-term effects of BDDTB on biological systems, including its potential toxicity and side effects. Another direction is to develop new derivatives of BDDTB with improved efficacy and safety profiles. BDDTB can also be used as a lead compound to develop new drugs for the treatment of various diseases, including cancer and neurological disorders. Finally, BDDTB can be used as a tool to study the role of ion channels in various biological processes, including synaptic transmission and neuronal excitability.
Conclusion:
In conclusion, BDDTB is a promising compound with potential applications in various scientific research areas. Its synthesis method is straightforward, and it has been shown to have potent and selective effects on ion channels. BDDTB has several advantages for lab experiments, including its stability and ease of handling. However, its long-term effects on biological systems are not well understood, and it has limited solubility in aqueous solutions. Future research on BDDTB should focus on studying its long-term effects, developing new derivatives with improved efficacy and safety, and using it as a tool to study the role of ion channels in various biological processes.
合成法
The synthesis of BDDTB involves the reaction of 4-bromo-N-(4-ethoxyphenyl)benzamide and 3,4-dihydro-2H-thiophene-1,1-dioxide in the presence of a base. The reaction takes place under mild conditions, and the yield of the product is high. The purity of BDDTB can be increased by recrystallization from a suitable solvent.
科学的研究の応用
BDDTB has been used in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, BDDTB has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, BDDTB has been used as a tool to study the role of ion channels in synaptic transmission. In drug discovery, BDDTB has been used as a lead compound to develop new drugs with improved efficacy and safety.
特性
IUPAC Name |
4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c1-2-25-18-9-7-16(8-10-18)21(17-11-12-26(23,24)13-17)19(22)14-3-5-15(20)6-4-14/h3-12,17H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMGOCSKLVZLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)

![N-(3-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2909185.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2909188.png)


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2909192.png)
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2909193.png)

![N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2909195.png)
![N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2909196.png)

